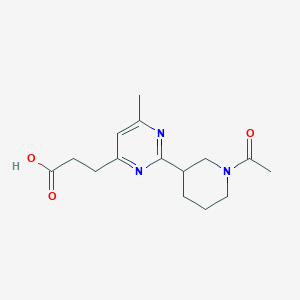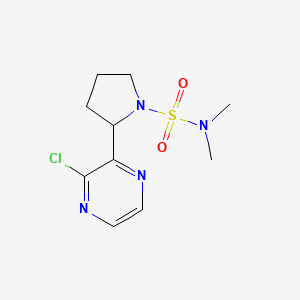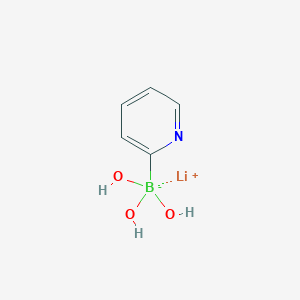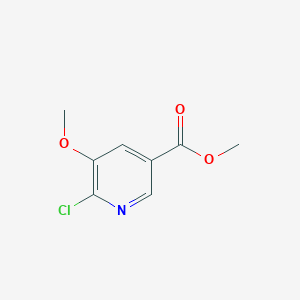![molecular formula C19H15N3O2S B1399360 2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione CAS No. 220333-08-4](/img/structure/B1399360.png)
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione
Vue d'ensemble
Description
2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione (DMAPT) is a synthetic organic compound that has been used in a variety of scientific applications, including drug synthesis, drug delivery, and biological research. DMAPT is a heterocyclic compound that is composed of a naphtho[2,3-d]thiazole ring system and a dimethylaminophenyl group. DMAPT has been used in research for its ability to act as a nucleophile in organic synthesis and as an inhibitor of enzymes, allowing for the study of biochemical pathways. This article will discuss the synthesis of DMAPT, its scientific applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Thiazolidin-4-ones and Derivatives: Biological Potential and Synthetic Development
Thiazolidin-4-ones and their derivatives, including glitazones and rhodanines, have shown significant pharmacological importance due to their diverse biological activities. These compounds have been studied for their potential against various diseases, showcasing their importance in medicinal chemistry. The review by Santos et al., 2018 emphasizes the development of advanced synthetic methodologies for these compounds, including green chemistry approaches, to enhance their biological efficacy and environmental sustainability.
Rhodanine-based Compounds: Biological Activities and Target Modulation
Rhodanine-based compounds, related to thiazole derivatives, have been explored for their wide range of biological activities. However, Tomašič & Mašič, 2012 critically review the challenges associated with these compounds, including their pan-assay interference and non-specific target modulation, which highlights the complexity of designing effective therapeutics based on thiazole and similar scaffolds.
N-sulfonylamino Azinones: Biological and Preclinical Importance
The study of N-sulfonylamino azinones, as reviewed by Elgemeie et al., 2019, reveals their significant biological activities, including anti-inflammatory, anticancer, and neurological disorder treatments. This underscores the potential of thiazole derivatives and related compounds in addressing a wide spectrum of health issues.
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging, a critical area in Alzheimer's disease research, utilizes compounds that can bind to amyloid plaques in the brain. The work of Nordberg, 2007, discusses the development and application of amyloid imaging ligands, some of which share structural similarities with the compound , highlighting the relevance of such compounds in diagnostic advancements.
Thiazolidinediones: PTP 1B Inhibition
Thiazolidinediones (TZDs) are explored for their role as PTP 1B inhibitors, offering potential in treating type 2 diabetes and insulin resistance. The review by Verma et al., 2019 focuses on the structural optimization of TZD scaffold to enhance their efficacy as PTP 1B inhibitors, demonstrating the ongoing research into modifying thiazole-related structures for therapeutic purposes.
Propriétés
IUPAC Name |
2-[4-(dimethylamino)anilino]benzo[f][1,3]benzothiazole-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22(2)12-9-7-11(8-10-12)20-19-21-15-16(23)13-5-3-4-6-14(13)17(24)18(15)25-19/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVLQACRDNIMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735063 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220333-08-4 | |
| Record name | 2-[4-(Dimethylamino)anilino]naphtho[2,3-d][1,3]thiazole-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















